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molecular formula C15H13BrN2O4 B8369439 Methyl 4-(4-bromobenzylamino)-3-nitrobenzoate

Methyl 4-(4-bromobenzylamino)-3-nitrobenzoate

Cat. No. B8369439
M. Wt: 365.18 g/mol
InChI Key: XRBMFMXRLDYVKR-UHFFFAOYSA-N
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Patent
US09309227B2

Procedure details

The mixture of methyl 4-fluoro-3-nitrobenzoate (2 g, 10.1 mmol), (4-bromophenyl)methanamine (1.87 g, 10.1 mmol) and K2CO3 (2.77 g, 10.1 mmol) in TI-IF (40 mL) was stirred at 40° C. for 2 hrs, then the mixture was filtered and the filtrate was concentrated to get a yellow solid which was washed by MTBE and EtOAc (10/1,100 mL) to give the titled compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
2.77 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[Br:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][NH2:23])=[CH:18][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>>[Br:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][NH:23][C:2]2[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=2[N+:12]([O-:14])=[O:13])=[CH:18][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Name
Quantity
1.87 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CN
Name
Quantity
2.77 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to get a yellow solid which
WASH
Type
WASH
Details
was washed by MTBE and EtOAc (10/1,100 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(CNC2=C(C=C(C(=O)OC)C=C2)[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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